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Compound of Interest

Compound Name: 5-CHLOROGRAMINE

Cat. No.: B1589941

This technical guide provides a detailed exploration of the spectroscopic properties of 5-
chlorogramine, a halogenated derivative of the indole alkaloid gramine. This document is
intended for researchers, scientists, and professionals in drug development who are engaged
in the synthesis, identification, and analysis of indole-containing compounds. Herein, we delve
into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural
elucidation of 5-chlorogramine.

Introduction

5-Chlorogramine, systematically named (5-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine, is
a synthetic compound of interest in medicinal chemistry due to the prevalence of the 5-
chloroindole moiety in various biologically active molecules. Accurate and comprehensive
structural characterization is a critical prerequisite for any further investigation of its biological
properties. Spectroscopic techniques are the cornerstone of this characterization, providing
unambiguous evidence of molecular structure and purity. This guide will provide an in-depth
analysis of the expected spectroscopic data for 5-chlorogramine, drawing upon established
principles and data from closely related analogs.

Molecular Structure and Key Features for
Spectroscopic Analysis
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A thorough understanding of the molecular structure is essential for interpreting spectroscopic
data. The structure of 5-chlorogramine, presented below, highlights the key functional groups
and proton/carbon environments that will be interrogated by NMR, IR, and MS.

Caption: Molecular Structure of 5-Chlorogramine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. Both *H and *3C NMR provide detailed information about the chemical environment
of each nucleus.

Experimental Protocol: NMR Data Acquisition

e Sample Preparation: Dissolve approximately 5-10 mg of 5-chlorogramine in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds). The choice of solvent is critical as it can
influence chemical shifts.

 Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64
scans).

o Apply a relaxation delay of 1-2 seconds.
e 13C NMR Acquisition:
o Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
o A larger number of scans will be required compared to H NMR (e.g., 1024 or more).

o Set the spectral width to encompass all expected carbon resonances (typically 0-160
ppm).
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'H NMR Spectral Data (Predicted)

The *H NMR spectrum of 5-chlorogramine is expected to show distinct signals for the indole
ring protons, the methylene bridge, and the N,N-dimethyl groups. The predicted chemical shifts
(in ppm, relative to TMS) are summarized below.

Predicted Chemical

Proton Assignment . Multiplicity Integration
Shift (0, ppm)
N1-H ~8.1-8.3 brs 1H
C2-H ~7.2-7.3 s 1H
C4-H ~7.6-7.7 d 1H
C6-H ~7.1-7.2 dd 1H
C7-H ~7.3-7.4 d 1H
-CHz- ~3.5-3.6 S 2H
-N(CHs)2 ~2.2-2.3 s 6H

Interpretation and Rationale:

 Indole N-H: The proton on the indole nitrogen is expected to be significantly deshielded,
appearing as a broad singlet due to quadrupole broadening and potential hydrogen bonding.

o Aromatic Protons (C4-H, C6-H, C7-H): The electron-withdrawing effect of the chlorine atom
at the C5 position will influence the chemical shifts of the aromatic protons. C4-H is expected
to be the most deshielded due to its proximity to the electron-donating nitrogen and its ortho
position relative to the chloro substituent.

e C2-H: The proton at the C2 position of the indole ring typically appears as a singlet.

¢ Methylene and Dimethyl Protons: The methylene protons (-CHz-) adjacent to the indole C3
and the dimethylamino group will appear as a singlet, as will the six equivalent protons of the
two methyl groups (-N(CH3s)z2).

3C NMR Spectral Data (Predicted)
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The 13C NMR spectrum will provide information on the carbon framework of 5-chlorogramine.

Carbon Assignment Predicted Chemical Shift (6, ppm)
C2 ~122-124
C3 ~112-114
C3a ~127-129
C4 ~119-121
C5 ~125-127
C6 ~122-124
Cc7 ~111-113
C7a ~134-136
CHa- ~54-56
-N(CH3)2 ~45-47

Interpretation and Rationale:

 Indole Carbons: The chemical shifts of the indole carbons are influenced by the heteroatom
and the chloro substituent. The C5 carbon, directly attached to the chlorine, will have its
chemical shift influenced by the halogen's inductive effect.

 Aliphatic Carbons: The methylene carbon (-CHz-) and the dimethylamino carbons (-N(CH3)z2)
are expected in the aliphatic region of the spectrum.
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NMR Spectroscopy Workflow

5-Chlorogramine Sample
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'

Interpret Spectra

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and analysis.

Il. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
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o Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used.

o KBr Pellet: Mix a small amount of 5-chlorogramine with dry KBr powder and press into a
thin, transparent pellet.

o ATR: Place a small amount of the solid sample directly on the ATR crystal.
¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Scan the mid-infrared region (typically 4000-400 cm™1).

- e | : s (Predicted

Wavenumber (cm~12) Vibration Functional Group
~3400 N-H Stretch Indole N-H

~3100-3000 C-H Stretch Aromatic C-H

~2950-2800 C-H Stretch Aliphatic C-H (-CHz, -CH3)
~1600, ~1470 C=C stretch Aromatic Ring

~1340 C-N Stretch Aryl-N (indole ring)

~1240 C-N Stretch Aliphatic Amine

~800 C-CI Stretch Aryl-Cl

Interpretation and Rationale:

e N-H Stretch: A characteristic broad peak around 3400 cm~1 is indicative of the N-H bond in
the indole ring.

e C-H Stretches: The spectrum will show absorptions for both aromatic C-H bonds (above
3000 cm~1) and aliphatic C-H bonds (below 3000 cm™1).

o Aromatic C=C Stretches: The presence of the indole ring will give rise to characteristic C=C
stretching vibrations in the 1600-1470 cm~1 region.
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e C-N and C-CI Stretches: The C-N stretches of the indole and the dimethylamino group, as
well as the C-ClI stretch, will be present in the fingerprint region of the spectrum.

lll. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound. It also provides structural information through the
analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

o Sample Introduction: The sample can be introduced via direct infusion or coupled with a
chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

« lonization: Electrospray ionization (ESI) or Electron Impact (El) are common ionization
techniques. ESI is a soft ionization technique that typically yields the protonated molecular
ion [M+H]*, while El is a hard ionization technique that causes extensive fragmentation.

o Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight
(TOF), or ion trap.

Expected Mass Spectrum

e Molecular lon: The molecular weight of 5-chlorogramine (C11H13CIN2z) is 208.69 g/mol . In
ESI-MS, the primary ion observed would be the protonated molecule [M+H]* at m/z 209.

« |sotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern will be
observed for the molecular ion peak. The ratio of the M peak (containing 3°Cl) to the M+2
peak (containing 3’Cl) will be approximately 3:1.

e Major Fragment lon: A key fragmentation pathway for gramine derivatives is the loss of the
dimethylamino group. The most abundant fragment ion is typically formed by the cleavage of
the C3-CH:z bond, leading to the formation of a stable indolyl-methyl cation. For 5-
chlorogramine, a major fragment would be expected at m/z 164, corresponding to the 5-
chloro-3-methylindole cation.
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Mass Spectrometry Fragmentation Pathway

5-Chlorogramine [M+H]*
m/z 209

Fragmentation -

5-Chloro-3-methylindole cation
m/z 164

Loss of Dimethylamine (HN(CHs)2)

Click to download full resolution via product page

Caption: Proposed fragmentation of 5-chlorogramine in MS.

Conclusion

The comprehensive spectroscopic analysis of 5-chlorogramine through NMR, IR, and MS
provides a detailed and unambiguous confirmation of its molecular structure. The predicted
data presented in this guide, based on established spectroscopic principles and analysis of
related compounds, serves as a valuable reference for researchers working with this and
similar indole derivatives. The careful application of these techniques is fundamental to
ensuring the identity and purity of synthesized compounds, a critical step in the drug discovery
and development pipeline.

 To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 5-
Chlorogramine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158994 1#spectroscopic-data-of-5-chlorogramine-
nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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